![molecular formula C10H12ClNO3 B14713169 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride CAS No. 15052-01-4](/img/structure/B14713169.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH. It is a derivative of isoquinoline and contains a dioxolo ring fused to the isoquinoline structure. This compound is known for its potential pharmacological effects and has been studied for various applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a substituted phenethylamine with formaldehyde and formic acid, followed by cyclization to form the dioxolo ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research has explored its potential therapeutic effects, such as anxiolytic properties and its use as an adjunct in the treatment of substance abuse.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets. It has been shown to bind selectively to alpha-adrenergic receptors, particularly the alpha-2 subtype. This binding can result in agonist or partial agonist effects, influencing various physiological processes such as neurotransmitter release and vascular tone. The compound’s effects on these receptors contribute to its potential therapeutic properties, including anxiolytic and appetite-suppressing effects .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride can be compared to other similar compounds, such as:
Amphetamine: While structurally related, amphetamine has stimulant effects, whereas this compound does not stimulate locomotor activity.
Phenethylamine: This compound shares a similar backbone but lacks the dioxolo ring, resulting in different pharmacological properties.
Other Isoquinolines: Compounds like tetrahydroisoquinoline and its derivatives have varying effects based on their specific substitutions and ring structures.
Propriétés
Numéro CAS |
15052-01-4 |
|---|---|
Formule moléculaire |
C10H12ClNO3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-4-11-3-6-1-9-10(2-7(6)8)14-5-13-9;/h1-2,8,11-12H,3-5H2;1H |
Clé InChI |
LSGLUUBTBYUYQI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC3=C(C=C2CN1)OCO3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


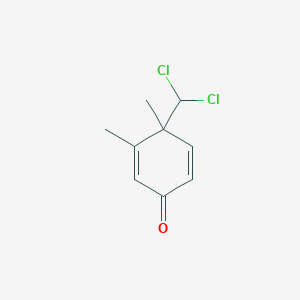
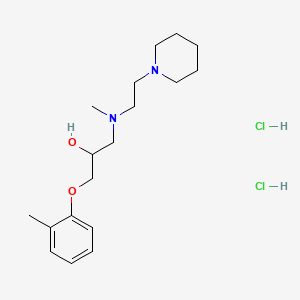
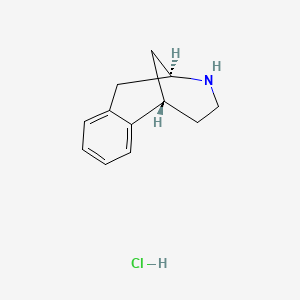
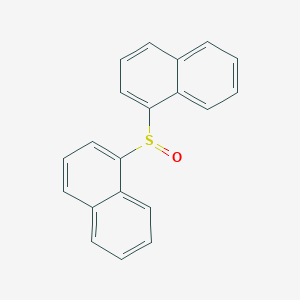
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
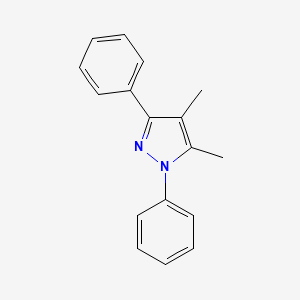
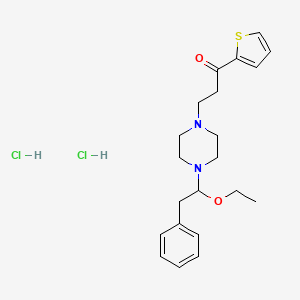
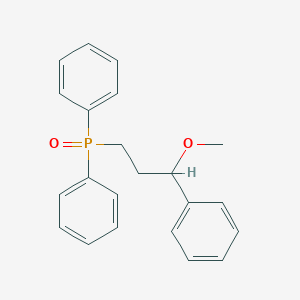
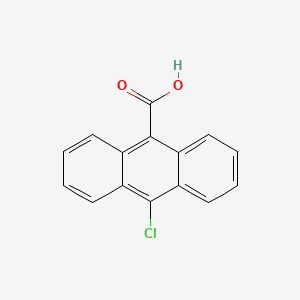
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
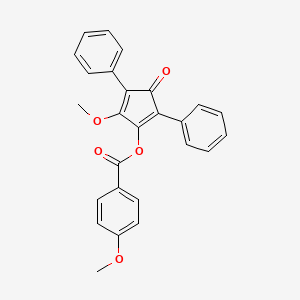
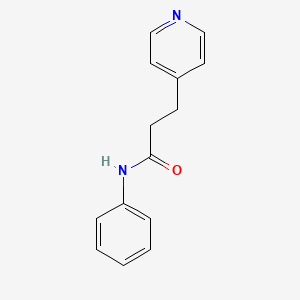
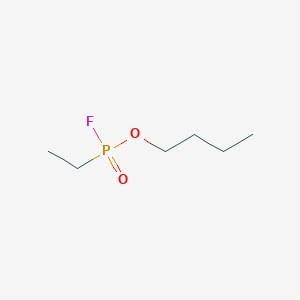
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
